molecular formula C15H21ClN4O2 B14762669 Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14762669
M. Wt: 324.80 g/mol
InChI Key: OECIBZZKIXVOKZ-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl ester group, a chloropyrimidine moiety, and a diazabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diazabicyclo[3.2.1]octane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Group: This step often involves nucleophilic substitution reactions where a suitable chloropyrimidine derivative is introduced.

    Esterification to Form the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using reagents such as tert-butyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo[3.2.1]octane core.

    Reduction: Reduction reactions can be employed to modify the chloropyrimidine moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the diazabicyclo[3.2.1]octane core, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Medicine

In medicinal chemistry, tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential therapeutic properties, including its ability to act as an inhibitor for certain enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, while the diazabicyclo[3.2.1]octane core provides structural rigidity and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of a chloropyrimidine moiety and a diazabicyclo[3.2.1]octane core. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-10-4-5-11(20)9-19(8-10)12-6-7-17-13(16)18-12/h6-7,10-11H,4-5,8-9H2,1-3H3/t10-,11+

InChI Key

OECIBZZKIXVOKZ-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC=C3)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.